2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Description
2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a complex organic compound that features a combination of azepane, piperazine, and phenylethenyl groups
Properties
IUPAC Name |
2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-20(18-21-11-6-1-2-7-12-21)22-13-15-23(16-14-22)27(25,26)17-10-19-8-4-3-5-9-19/h3-5,8-10,17H,1-2,6-7,11-16,18H2/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOOLALWRSMMS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the piperazine derivative: This step involves the sulfonylation of piperazine with a phenylethenyl sulfonyl chloride.
Coupling reactions: The final step involves coupling the azepane and piperazine derivatives under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone
- 2-(azepan-1-yl)-1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]ethanone
- 2-(azepan-1-yl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone lies in its specific structural features, such as the combination of azepane and piperazine rings with a phenylethenyl sulfonyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes an azepane ring, a sulfonyl group, and a phenylethenyl moiety. Its chemical formula is , and it has a molecular weight of approximately 398.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds similar to 2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone exhibit a range of biological activities:
- Antidepressant Activity : Some studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antitumor Effects : Preliminary data indicate potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : Interaction with serotonin receptors may play a significant role in its antidepressant effects.
- Cellular Pathway Interference : The compound might disrupt specific signaling pathways involved in cell proliferation and survival, leading to its antitumor activity.
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated significant reductions in depressive-like behaviors following administration of the compound, suggesting a mechanism similar to that of established antidepressants.
- Cytotoxicity Tests : In vitro assays using human cancer cell lines showed dose-dependent cytotoxic effects, with IC50 values indicating effectiveness comparable to some existing chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in behaviors | Study A |
| Antitumor | Dose-dependent cytotoxicity | Study B |
| Anti-inflammatory | Inhibition of cytokine release | Study C |
Q & A
What are the key steps and optimization strategies for synthesizing this compound?
(Basic)
Synthesis involves multi-step reactions, starting with precursor compounds. Critical steps include forming the piperazine sulfonyl moiety and coupling with the azepane-ethanone group. Optimization requires:
- Temperature control (e.g., reflux at 80–120°C)
- pH adjustment using bases like K₂CO₃
- Anhydrous solvents (DMF, toluene) under inert atmospheres .
Purification via column chromatography or recrystallization ensures >95% purity .
How can regioselectivity and stereochemical control be addressed during synthesis?
(Advanced)
Regioselectivity is managed using protecting groups (e.g., tert-butoxycarbonyl) and Pd-catalyzed cross-coupling. Stereochemical control employs chiral catalysts (e.g., BINAP/Pd) or auxiliaries. Reaction progress is monitored via TLC, with HPLC (chiral columns) validating enantiomeric excess .
What spectroscopic techniques confirm the compound’s structure?
(Basic)
1H/13C NMR identifies proton/carbon environments (e.g., (E)-styryl protons at δ 6.5–7.5 ppm, J = 16 Hz). IR confirms sulfonyl S=O stretches (~1350 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ at m/z 443.18) .
How does X-ray crystallography resolve structural ambiguities?
(Advanced)
Single-crystal X-ray diffraction (using SHELX) determines bond lengths/angles with ±0.02 Å precision. ORTEP-3 visualizes thermal ellipsoids, while PLATON detects twinning. Data collection at 100 K minimizes thermal motion artifacts .
What in vitro models assess bioactivity?
(Basic)
MTT assays (MCF-7, A549 cells) at 1–100 μM over 48–72 hours. Controls include vehicle (DMSO) and reference drugs (e.g., cisplatin). Dose-response curves (GraphPad Prism) calculate IC50 values .
How are structure-activity relationship (SAR) studies designed?
(Advanced)
Modify substituents (e.g., azepane N-alkylation, sulfonyl group variations) and test analogs in kinase inhibition assays. QSAR models (MOE) predict activity cliffs. Heatmaps correlate substituent electronegativity with IC50 shifts .
What computational methods predict binding modes?
(Advanced)
Molecular docking (Glide) against targets (e.g., PI3Kγ; PDB: 4LKY) identifies hydrogen bonds (e.g., with Asp964) and π-π stacking (Tyr867). MD simulations (GROMACS, 100 ns) assess stability (RMSD <2 Å). ADMET predictions (SwissADME) optimize logP (2–3) .
What safety protocols are critical?
(Basic)
Use PPE (nitrile gloves, fume hood). The compound is acutely toxic (Category 4 for oral/dermal routes). Store at 2–8°C under argon. Spills require neutralization with 10% acetic acid .
How to resolve conflicting spectroscopic data?
(Advanced)
2D NMR (COSY, HMBC) clarifies signal overlap. High-resolution MS (Orbitrap) resolves isotope discrepancies. Conflicting crystallographic data may indicate conformational flexibility, analyzed via variable-temperature NMR or DFT (B3LYP/6-31G*) .
How is piperazine ring puckering quantified?
(Advanced)
Cremer-Pople parameters (θ, φ) derived from X-ray data using PARST95. Compare with bioactive conformers (RMSD <0.5 Å). MD simulations (10 ns) identify dominant puckering modes (e.g., chair vs. boat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
